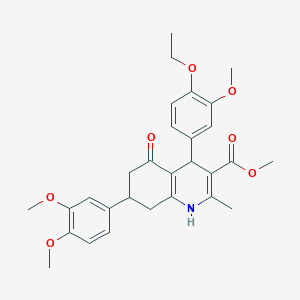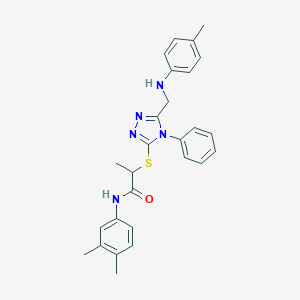
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modifications: Introduction of methoxy and ethoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction of the quinoline core can lead to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Substitution Products: Various substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Many quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are studied for their potential anticancer activities.
Medicine
Drug Development: Used as scaffolds for developing new pharmaceuticals.
Diagnostics: Employed in the development of diagnostic agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Agriculture: Utilized in the synthesis of agrochemicals.
作用机制
The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or receptors. For instance:
DNA Intercalation: Some compounds intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: Inhibition of enzymes such as topoisomerases.
Receptor Binding: Binding to specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Quinine: An antimalarial drug.
Chloroquine: Another antimalarial agent.
Cinchonine: Used in the synthesis of other pharmaceuticals.
Uniqueness
Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
属性
分子式 |
C29H33NO7 |
|---|---|
分子量 |
507.6g/mol |
IUPAC 名称 |
methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO7/c1-7-37-23-11-9-18(15-25(23)35-5)27-26(29(32)36-6)16(2)30-20-12-19(13-21(31)28(20)27)17-8-10-22(33-3)24(14-17)34-4/h8-11,14-15,19,27,30H,7,12-13H2,1-6H3 |
InChI 键 |
YRKUBYPQMQUVRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2-methylphenyl)propanamide](/img/structure/B418393.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B418396.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B418399.png)
![3-amino-N-(2-bromo-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418401.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418402.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B418403.png)
![N-(4-acetylphenyl)-2-{[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418404.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418405.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418406.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418410.png)

![3-amino-N-(2,3-dimethylphenyl)-6-(4-ethoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418413.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B418415.png)
